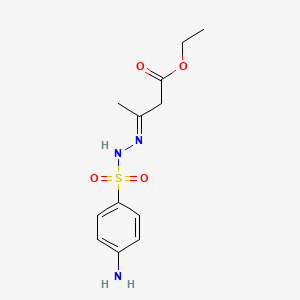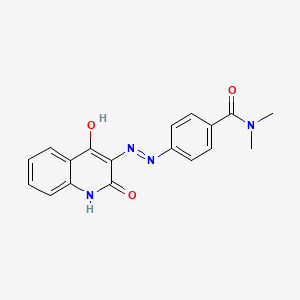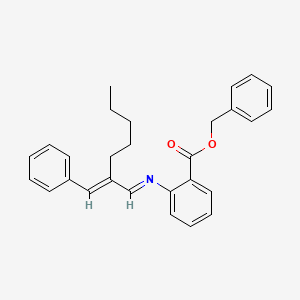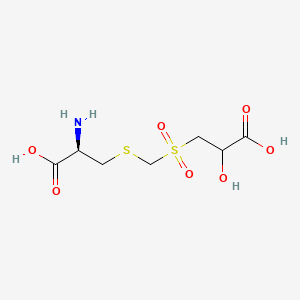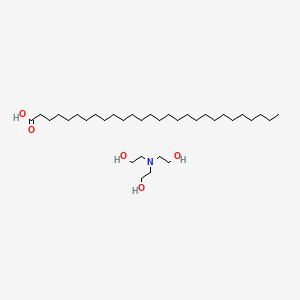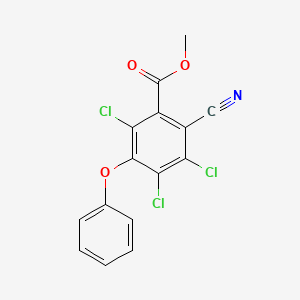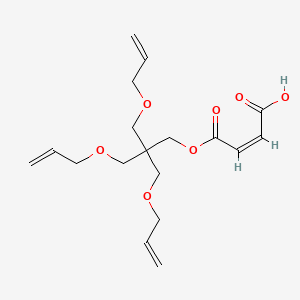
(3-Allyloxy-2,2-bis(allyloxymethyl)propyl) hydrogen maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Allyloxy-2,2-bis(allyloxymethyl)propyl) hydrogen maleate is a complex organic compound with potential applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes multiple allyloxy groups and a maleate moiety. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Allyloxy-2,2-bis(allyloxymethyl)propyl) hydrogen maleate typically involves the reaction of maleic anhydride with a suitable allyloxy-substituted alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Step 1: Reaction of maleic anhydride with allyloxy-substituted alcohol in the presence of a catalyst.
Step 2: Purification of the product through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. Common industrial methods include the use of high-pressure reactors and automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(3-Allyloxy-2,2-bis(allyloxymethyl)propyl) hydrogen maleate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the maleate moiety into succinate derivatives.
Substitution: The allyloxy groups can participate in substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce succinate derivatives.
Scientific Research Applications
(3-Allyloxy-2,2-bis(allyloxymethyl)propyl) hydrogen maleate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural features.
Industry: Utilized in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of (3-Allyloxy-2,2-bis(allyloxymethyl)propyl) hydrogen maleate involves its interaction with specific molecular targets. The compound’s allyloxy groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The maleate moiety may also participate in redox reactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- (3-Allyloxy-2,2-bis(allyloxymethyl)propyl) hydrogen fumarate
- (3-Allyloxy-2,2-bis(allyloxymethyl)propyl) hydrogen succinate
Uniqueness
(3-Allyloxy-2,2-bis(allyloxymethyl)propyl) hydrogen maleate is unique due to its specific combination of allyloxy and maleate functional groups. This combination imparts distinct chemical reactivity and potential applications compared to similar compounds. The presence of multiple allyloxy groups enhances its versatility in chemical synthesis and industrial applications.
Properties
CAS No. |
85661-29-6 |
|---|---|
Molecular Formula |
C18H26O7 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(Z)-4-oxo-4-[3-prop-2-enoxy-2,2-bis(prop-2-enoxymethyl)propoxy]but-2-enoic acid |
InChI |
InChI=1S/C18H26O7/c1-4-9-22-12-18(13-23-10-5-2,14-24-11-6-3)15-25-17(21)8-7-16(19)20/h4-8H,1-3,9-15H2,(H,19,20)/b8-7- |
InChI Key |
KNDUUGQODQGFMG-FPLPWBNLSA-N |
Isomeric SMILES |
C=CCOCC(COCC=C)(COCC=C)COC(=O)/C=C\C(=O)O |
Canonical SMILES |
C=CCOCC(COCC=C)(COCC=C)COC(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


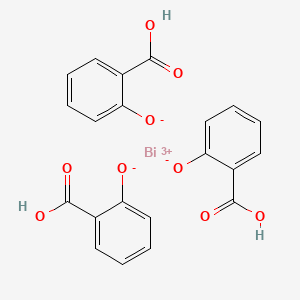
![oxalic acid;N-[(Z)-1-thiophen-2-ylethylideneamino]-1,3-thiazol-2-amine](/img/structure/B12671069.png)
